molecular formula C8H16OS B14483916 3-(Methylsulfanyl)heptan-4-one CAS No. 64549-15-1

3-(Methylsulfanyl)heptan-4-one

Cat. No.: B14483916
CAS No.: 64549-15-1
M. Wt: 160.28 g/mol
InChI Key: UCQCFEUSENBINY-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)heptan-4-one is an organic compound characterized by a heptanone backbone with a methylsulfanyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfanyl)heptan-4-one typically involves the alkylthiomethylation of ketones. For instance, the condensation of heptan-4-one with formaldehyde and sodium methanethiolate can yield the desired product . The reaction is usually carried out in an alkaline medium to facilitate the formation of the methylsulfanyl group.

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize readily available starting materials and optimize reaction conditions to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-(Methylsulfanyl)heptan-4-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

3-(Methylsulfanyl)heptan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)heptan-4-one involves its interaction with various molecular targets. The methylsulfanyl group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity. The ketone group can form hydrogen bonds and interact with enzymes, affecting metabolic pathways .

Comparison with Similar Compounds

  • 3-(Methylsulfanyl)butan-2-one
  • 3-(Methylsulfanyl)pentan-2-one
  • 3-(Methylsulfanyl)hexan-2-one

Comparison: 3-(Methylsulfanyl)heptan-4-one is unique due to its longer carbon chain, which can influence its physical properties and reactivity. Compared to its shorter-chain analogs, it may exhibit different solubility, boiling points, and interaction with biological systems .

Properties

CAS No.

64549-15-1

Molecular Formula

C8H16OS

Molecular Weight

160.28 g/mol

IUPAC Name

3-methylsulfanylheptan-4-one

InChI

InChI=1S/C8H16OS/c1-4-6-7(9)8(5-2)10-3/h8H,4-6H2,1-3H3

InChI Key

UCQCFEUSENBINY-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(CC)SC

Origin of Product

United States

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